molecular formula C₁₆H₁₇D₃N₆O B1153626 (3S,4R)-Tofacitinib-d3

(3S,4R)-Tofacitinib-d3

Cat. No.: B1153626
M. Wt: 315.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-Tofacitinib-d3 is a deuterated analog of Tofacitinib, a potent and selective Janus kinase (JAK) inhibitor. Tofacitinib functions by reversibly inhibiting intracellular JAK enzymes, including JAK1 and JAK3, thereby disrupting the JAK-STAT signaling pathway . This pathway is critical for the signaling of over 50 cytokines and growth factors involved in hematopoiesis and immune cell function . By blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), this compound effectively modulates the inflammatory response and immune cell activity, which is a key mechanism explored in autoimmune disease research . The primary research value of the deuterated form, this compound, lies in its application as an internal standard for precise bioanalytical quantification. Its use is crucial in liquid chromatography-mass spectrometry (LC-MS) studies to investigate the pharmacokinetic profile, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) properties of Tofacitinib. Research indicates that Tofacitinib is primarily metabolized in the liver by the CYP3A4 enzyme, with a minor role for CYP2C19 . The introduction of deuterium atoms can alter the metabolic rate of the compound, allowing researchers to trace and measure the parent drug and its metabolites with high accuracy and sensitivity in complex biological matrices. This makes this compound an indispensable tool for advancing our understanding of JAK inhibitor biology and for supporting rigorous drug discovery and development efforts.

Properties

Molecular Formula

C₁₆H₁₇D₃N₆O

Molecular Weight

315.39

Synonyms

(3S,4R)- 4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile;  2-Isocyano-1-((3S,4R)-4-methyl-3-(methyl-d3(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of 3s,4r Tofacitinib D3

Methodologies for Deuterium (B1214612) Incorporation

The deuterium atoms in (3S,4R)-Tofacitinib-d3 are specifically located on the methyl group attached to the nitrogen atom of the 3-aminopiperidine core. The formal chemical name is (3R,4R)-4-methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile. caymanchem.com

The most common and direct strategy for introducing the trideuteromethyl (-CD3) group involves the use of a deuterated methylating agent during the synthesis. This step typically occurs after the formation of the secondary amine precursor, (3R,4R)-4-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine. The secondary amine is then alkylated using a deuterated methyl source.

Key Deuterated Reagents:

Iodomethane-d3 (CD3I): A widely used reagent for methylation that can be substituted for its non-deuterated counterpart (CH3I) in standard alkylation reactions.

Formaldehyde-d2 (CD2O) / Formic acid-d2 (CD2O2): These reagents can be used in reductive amination procedures (Eschweiler–Clarke reaction) to introduce a deuterated methyl group.

Production of Stereospecific Deuterated Analogues

Achieving the correct (3S,4R) stereochemistry is a critical aspect of the synthesis. The strategies for producing stereospecific deuterated analogues are analogous to those used for the non-deuterated parent drug. researchgate.net The deuterium incorporation step does not typically affect the established chiral centers on the piperidine (B6355638) ring. The primary methods to obtain the desired stereoisomer involve either asymmetric synthesis or the resolution of a racemic mixture.

Chiral Resolution: A common industrial approach involves the synthesis of a racemic or diastereomeric mixture of the key piperidine intermediate, followed by resolution using a chiral acid. For instance, the racemic cis- (1-benzyl-4-methylpiperidin-3-yl)methylamine can be resolved by forming diastereomeric salts with a chiral resolving agent like L-dibenzoyltartaric acid (L-DBTA). researchgate.net The desired (3R,4R)-enantiomer is then isolated through fractional crystallization.

Asymmetric Synthesis: More advanced strategies employ asymmetric reactions to set the stereocenters directly. This can involve stereoselective reduction of an enamine or imine precursor or the use of chiral catalysts. semanticscholar.org For example, asymmetric hydrogenation of a tetrasubstituted enamido precursor using a rhodium-based catalyst can yield the chiral piperidine core with high enantiomeric excess. semanticscholar.org

Once the stereochemically pure (3R,4R)-piperidin-3-amine intermediate is obtained, it is carried forward through the remaining synthetic steps, including the crucial deuterium labeling and final coupling reactions, to yield the enantiopure this compound. pharmaffiliates.com

Multi-Isotope Labeling Approaches for Tofacitinib (B832) Analogs (e.g., 13C, 15N)

For more advanced analytical applications, such as use as internal standards in pharmacokinetic studies, Tofacitinib analogs labeled with multiple isotopes (e.g., ¹³C and ¹⁵N) are synthesized. nih.gov These multi-labeled standards, such as Tofacitinib-¹³C₃,¹⁵N, provide a larger mass shift from the unlabeled analyte, which helps to avoid any potential signal overlap or cross-talk from naturally occurring isotopes of the analyte, thereby improving the accuracy of quantification. researchgate.netnih.gov

The synthesis of these analogs requires the use of starting materials enriched with the desired stable isotopes.

¹³C Labeling: To synthesize Tofacitinib-¹³C₃, a precursor for the cyanoacetyl moiety, such as ethyl cyanoacetate, would be required where the carbon atoms are ¹³C.

¹⁵N Labeling: Incorporation of ¹⁵N is typically achieved by using ¹⁵N-labeled precursors for the pyrrolo[2,3-d]pyrimidine core. For example, starting materials for the pyrimidine (B1678525) ring can be synthesized using ¹⁵N-enriched ammonia (B1221849) or other nitrogen sources.

Interactive Data Table: Examples of Isotopically Labeled Tofacitinib Analogs

Compound NameIsotopic Label(s)Typical Application
This compound³H (Deuterium)Internal Standard for LC-MS
Tofacitinib-¹³C₃¹³C (Carbon-13)Internal Standard for LC-MS
Tofacitinib-¹³C₃,¹⁵N¹³C, ¹⁵NInternal Standard for LC-MS/MS

Isotopic Purity and Chemical Characterization for Research Applications

For this compound to function effectively as a research tool, particularly as an internal standard, its chemical and isotopic purity must be rigorously confirmed. nih.gov The characterization process ensures the structural integrity of the molecule and quantifies the degree of deuterium incorporation. rsc.org

Isotopic Purity and Enrichment: The isotopic purity, or the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. It is most commonly determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the mass spectrum, the relative abundance of the d3 species compared to d0 (unlabeled), d1, and d2 species can be calculated, providing the isotopic enrichment level. For research standards, the percentage of the d3 form is typically required to be very high (e.g., ≥99% total deuterated forms). caymanchem.com

Interactive Data Table: Analytical Techniques for Characterization

TechniquePurposeKey Findings for this compound
HPLCDetermines chemical puritySeparation from non-deuterated Tofacitinib and other synthetic impurities.
HR-MSDetermines isotopic purity and distributionConfirms the mass of the d3 isotopologue and quantifies the percentage of d0, d1, d2 species.
¹H NMRConfirms location of deuterium labelAbsence or significant reduction of the N-methyl proton signal (~2.2-2.3 ppm).
¹³C NMRConfirms carbon structureVerifies the integrity of the molecular backbone.

Theoretical and Mechanistic Principles of Deuteration in Pharmaceutical Science

Theoretical Basis of the Kinetic Isotope Effect and its Applications

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The deuterium (B1214612) KIE is a quantum effect that arises from the difference in mass between hydrogen (protium, ¹H) and deuterium (²H or D). wikipedia.org A deuterium atom contains a neutron in addition to a proton, making it twice as heavy as a protium (B1232500) atom.

This mass difference leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.org Consequently, the C-D bond has a lower zero-point energy, meaning it resides in a more stable energetic state. portico.org For a chemical reaction to occur where this bond is broken, more energy is required to reach the transition state for the C-D bond compared to the C-H bond. portico.orgyoutube.com This increased activation energy results in a slower reaction rate. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is cleaved during the rate-determining step of the reaction. portico.orgyoutube.com

In pharmaceutical research, the KIE is particularly relevant for drugs metabolized by cytochrome P450 (P450) enzymes, a major family of enzymes responsible for drug oxidation. nih.govnih.gov Many P450-catalyzed reactions involve the cleavage of a C-H bond as a rate-limiting step. nih.gov By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. nih.gov For instance, Tofacitinib (B832) is metabolized predominantly by CYP3A4 and to a lesser extent by CYP2C19, with N-demethylation being one of its metabolic pathways. nih.govdovepress.comresearchgate.net The deuteration in (3S,4R)-Tofacitinib-d3, likely on the N-methyl group, is intended to slow this N-demethylation process, thereby altering the compound's metabolic profile for research purposes. medchemexpress.comnih.gov

Table 1: Theoretical Impact of Deuteration on Reaction Rates (Kinetic Isotope Effect) This table illustrates the fundamental principle of the KIE, where the stronger C-D bond requires more energy to break, leading to a slower reaction rate compared to the C-H bond.

Parameter C-H Bond (Lighter Isotope) C-D Bond (Heavier Isotope) Outcome of Deuteration
Relative Mass Lower Higher Increased molecular mass
Bond Vibrational Frequency Higher Lower Reduced bond vibration
Zero-Point Energy Higher Lower Increased bond stability
Activation Energy for Cleavage Lower Higher More energy needed for reaction

| Relative Reaction Rate | Faster (k_H) | Slower (k_D) | Decreased rate of metabolism |

Impact of Deuteration on Chemical and Enzymatic Stability in Research

The primary application of the KIE in pharmaceutical research is to enhance the metabolic stability of a compound. juniperpublishers.com By strategically replacing hydrogen atoms at metabolically vulnerable positions—often called "soft spots"—with deuterium, researchers can hinder enzymatic degradation. nih.gov This selective deuteration makes the molecule more robust against metabolic processes that involve the cleavage of that specific C-H bond. juniperpublishers.comtandfonline.com

This enhanced stability can have several positive effects in a research setting. A reduced rate of metabolism leads to a lower systemic clearance and a longer biological half-life. juniperpublishers.comresearchgate.net As a result, the exposure of the parent compound is increased. nih.gov For a molecule like Tofacitinib, which is cleared primarily through hepatic metabolism (~70% of total clearance), slowing down a key metabolic pathway like N-demethylation via deuteration can substantially increase the stability and plasma concentration of the parent drug in preclinical studies. nih.govresearchgate.net This allows for a more detailed investigation of the compound's intrinsic properties and interactions, as the metabolic breakdown is slowed. nih.gov

Research on deuterated analogues of various compounds has consistently shown this effect. For example, studies on the N-methyl deuteration of enzalutamide (B1683756) demonstrated a significant reduction in in vitro clearance in both rat and human liver microsomes and a corresponding increase in in vivo exposure in rats. nih.gov This principle is directly applicable to the study of this compound, where deuteration of the N-methyl group is expected to increase its stability against P450-mediated demethylation. nih.govnih.gov This improved stability is a crucial tool for researchers studying the pharmacokinetics of the parent molecule. medchemexpress.comnih.gov

Implications for Research on Metabolic Pathways

Deuterated compounds like this compound are invaluable tools for elucidating complex metabolic pathways. researchgate.net The deliberate slowing of one metabolic route can reveal or amplify alternative, often minor, metabolic pathways. juniperpublishers.com This phenomenon, known as "metabolic switching" or "metabolic shunting," occurs when the primary site of metabolism is blocked by deuteration, forcing the drug to be metabolized through secondary routes. nih.govosti.gov

For Tofacitinib, the known metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, and N-demethylation. nih.govresearchgate.net By using this compound to suppress N-demethylation, researchers can more easily identify and quantify the metabolites formed through the other oxidative pathways. osti.gov This provides a clearer and more comprehensive picture of the drug's biotransformation, helping to identify all potential metabolites without the primary pathway dominating the metabolic profile. juniperpublishers.com It has been shown in numerous studies that deuteration results in altered levels of metabolites, although the metabolites formed are typically identical to those from the non-deuterated version, merely differing in quantity. juniperpublishers.com

Furthermore, stable isotope-labeled compounds are essential in modern metabolic research as internal standards for quantitative analysis using mass spectrometry. researchgate.netsimsonpharma.com By adding a known quantity of the deuterated standard, this compound, to a biological sample, researchers can accurately measure the concentration of the non-deuterated Tofacitinib and its metabolites. The deuterated standard is chemically identical to the analyte but physically distinguishable by its higher mass, allowing for precise quantification and correcting for any sample loss during preparation and analysis. researchgate.net

Table 2: Application of Deuteration in Metabolic Pathway Research for a Tofacitinib-like Compound This table outlines how deuterating a primary metabolic site can redirect metabolism, allowing for better characterization of secondary pathways.

Metabolic Pathway Expected Metabolism of Tofacitinib Expected Metabolism of this compound Research Implication
Primary: N-Demethylation High Low (due to KIE) Primary pathway is suppressed
Secondary: Ring Oxidation Moderate High (Metabolic Switching) Secondary pathway becomes more prominent
Tertiary: Side-chain Oxidation Low Moderate (Metabolic Switching) Minor pathways are amplified and easier to study

Advanced Analytical Methodologies for 3s,4r Tofacitinib D3 in Research

Role of (3S,4R)-Tofacitinib-d3 as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative bioanalysis, particularly using mass spectrometry, an internal standard (IS) is essential for correcting variations in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for this purpose.

The deuterium (B1214612) atoms in this compound increase its mass by three daltons compared to the non-deuterated Tofacitinib (B832). This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously. Since the deuterated form behaves nearly identically to the native drug during extraction, chromatography, and ionization, it effectively normalizes the analytical signal. Any sample loss during processing or fluctuations in ionization efficiency will affect both the analyte and the IS proportionally. The ratio of the analyte's peak area to the IS's peak area is used for quantification, leading to significantly improved precision and accuracy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological fluids like plasma and serum. In the analysis of Tofacitinib, this compound is added to samples at a known concentration. The samples then undergo preparation, often involving protein precipitation or liquid-liquid extraction, to remove interfering substances.

The prepared sample is injected into an HPLC system, where Tofacitinib and its deuterated internal standard are separated from other components. Following chromatographic separation, the compounds are ionized, typically using positive electrospray ionization (ESI). In the mass spectrometer, specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM). For Tofacitinib, a common transition is m/z 313.2 → 149.2. nih.gov For a deuterated standard like Tofacitinib-d3, the transition would be m/z 316.3 → 176.1, reflecting the mass increase from the deuterium labels. nih.govrsc.org The use of Tofacitinib-13C3, another isotopically labeled standard, has also been reported with a transition of m/z 316.5 → 149.2. researchgate.net This high specificity minimizes interference from matrix components, ensuring reliable quantification.

Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC that uses smaller particle-size columns, offers faster and more efficient separations. Developing a UPLC-MS/MS method for Tofacitinib using this compound as an internal standard allows for high-throughput analysis, which is crucial in clinical studies.

Method development involves optimizing several parameters. A typical column choice is a UPLC BEH C18 column (e.g., 50 × 2.1 mm, 1.7 µm). nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium acetate, which aids in ionization. nih.govresearchgate.net A rapid gradient or isocratic elution can achieve short run times, often under two minutes. nih.gov The mass spectrometer settings are optimized for maximum sensitivity, monitoring specific precursor/product ion transitions for both Tofacitinib (e.g., m/z 313.3/149.2) and the internal standard (e.g., Tofacitinib-¹³C₃¹⁵N at m/z 317.4/149.2). nih.govresearchgate.net

Table 1: UPLC-MS/MS Method Parameters for Tofacitinib Analysis
ParameterConditionReference
Chromatography SystemUPLC-MS/MS nih.gov
ColumnUPLC BEH C18 (50 × 2.1 mm, 1.7 µm) nih.gov
Mobile PhaseAcetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v) nih.gov
Flow RateNot Specified nih.gov
Run Time1.4 minutes nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MRM Transition (Tofacitinib)m/z 313.3 → 149.2 nih.gov
MRM Transition (Internal Standard)m/z 317.4 → 149.2 (for Tofacitinib-¹³C₃¹⁵N) nih.gov

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Forms

While deuterated internal standards are designed to co-elute with their non-deuterated counterparts, complete separation is generally not required for MS detection due to the mass difference. However, understanding their chromatographic behavior is important. The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time, known as the "isotope effect," although this is often negligible in reversed-phase chromatography. The primary goal of the chromatographic step is to separate the analyte from other endogenous plasma components to prevent ion suppression or enhancement in the mass spectrometer.

RP-HPLC is the most common chromatographic technique for the analysis of Tofacitinib. These methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity.

Several RP-HPLC methods have been developed and validated for Tofacitinib quantification. rjlbpcs.com A common approach uses a column like a Phenomenex Luna C18 (250 x 4.6mm, 5µm) or an Inertsil ODS 3V C18. rjlbpcs.comacgpubs.org The mobile phase is usually a combination of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water or ammonium acetate buffer). rjlbpcs.comacgpubs.org The selection of mobile phase composition and pH is critical for achieving good peak shape and resolution. For instance, one method uses a mobile phase of methanol and water (45:55 v/v) with UV detection at 254 nm, resulting in a retention time of 4.35 minutes for Tofacitinib. rjlbpcs.com Another validated method uses 0.05M ammonium acetate buffer (pH 5.0) and acetonitrile (65:35 v/v), yielding a retention time of approximately 5.3 minutes. acgpubs.org

Tofacitinib has two chiral centers, meaning it can exist as four different stereoisomers (RR, SS, RS, SR). The therapeutically active form is the (3R,4R)-enantiomer. mdpi.comresearchgate.net The other stereoisomers are considered impurities and their presence must be controlled. Chiral chromatography is a specialized HPLC technique used to separate these enantiomers and diastereomers.

For this purpose, a chiral stationary phase (CSP) is used. One study established an RP-HPLC method using a CHIRALPAK IH column to separate Tofacitinib citrate from its (SS)-enantiomer. mdpi.comresearchgate.net The mobile phase consisted of an ammonium acetate buffer (pH 8.0) and acetonitrile with a gradient elution. mdpi.comresearchgate.net This method demonstrated the ability to effectively resolve the RR-isomer from the SS-isomer, which is crucial for quality control in pharmaceutical manufacturing. mdpi.comresearchgate.net Another approach uses a chiral column with a filler of tri(3,5-dimethyl phenyl)-carbamate cellulose and a mobile phase of n-hexane, a low alcohol, and an amine like diethylamine. google.com

Method Validation in Research Bioanalysis (Sensitivity, Selectivity, Linearity, Accuracy)

For any bioanalytical method to be used in research or clinical studies, it must undergo rigorous validation to ensure its reliability. Validation is performed according to guidelines from regulatory bodies and assesses several key parameters.

Sensitivity: The sensitivity of a method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Tofacitinib in human plasma, highly sensitive UPLC-MS/MS methods have achieved LLOQs as low as 0.05 ng/mL. nih.govresearchgate.net Another HPLC-MS/MS assay reported an LLOQ of 0.1 ng/mL. nih.govrsc.org

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Linearity: The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. For Tofacitinib, methods have demonstrated excellent linearity over concentration ranges such as 0.05-100 ng/mL, with correlation coefficients (r²) consistently ≥ 0.997. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For Tofacitinib assays, intra- and inter-batch precision values (expressed as coefficient of variation, CV) are typically below 15%, with accuracy ranging from 96.2% to 103.1%. nih.gov

Table 2: Summary of Validation Parameters for a Tofacitinib UPLC-MS/MS Assay
ParameterResultReference
Linearity Range0.05–100 ng/mL nih.gov
Correlation Coefficient (r²)≥ 0.9978 nih.gov
Lower Limit of Quantification (LLOQ)0.05 ng/mL nih.gov
Intra-batch Precision (%CV)2.1–5.1% nih.gov
Inter-batch Precision (%CV)2.1–5.1% nih.gov
Accuracy96.2–103.1% nih.gov
Mean Extraction Recovery98.6% nih.gov

Application in Quantitative Bioanalysis of Research Samples (e.g., preclinical biological matrices, in vitro systems)

This compound, as a stable isotope-labeled analog of Tofacitinib, serves a critical role as an internal standard in the quantitative bioanalysis of research samples. Its application is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely employed for their high sensitivity and specificity in complex biological matrices. The use of a deuterated internal standard like this compound is essential for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

In preclinical research, the accurate quantification of Tofacitinib in biological matrices such as plasma and serum is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. For instance, a highly sensitive LC-MS/MS method has been developed for the simultaneous quantification of Methotrexate and Tofacitinib in rat plasma. nih.gov While this particular study utilized phenacetin as an internal standard, it highlights the typical analytical methodologies where a deuterated standard like this compound would be ideally suited. nih.gov

A more direct application of deuterated Tofacitinib is demonstrated in a novel high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) assay developed for the quantification of Tofacitinib in human serum. nih.gov In this assay, Tofacitinib-d3 was used as the internal standard to ensure reliable quantification. nih.gov The method involved the detection of both Tofacitinib and Tofacitinib-d3 using heated electrospray ionization in positive ion mode with specific selected reaction monitoring (SRM) transitions: 313.0 > 173.06 for Tofacitinib and 316.3 > 176.1 for Tofacitinib-d3. nih.gov Quantitation was achieved by calculating the peak-area ratio of the analyte to the internal standard. nih.gov

The validation of such bioanalytical methods is crucial and typically includes the assessment of accuracy and precision at various concentration levels. In the aforementioned HPLC-MS/MS assay, the performance was rigorously evaluated. nih.gov The within-run accuracy was reported to be between 81% and 85% at the lower limit of quantification (LLOQ) and between 91% and 107% at other concentrations. nih.gov The between-run accuracy was within 14.9% at the LLOQ and between 0.2% and 5.1% of the nominal concentration at other levels. nih.gov Similarly, the within-run precision was between 1.7% and 5.7% at the LLOQ and 2.7% to 9.4% at other concentrations, while the between-run precision was 3.4% at the LLOQ and between 4.4% and 7.9% at all other concentrations. nih.gov

The following table summarizes the key parameters and findings from a bioanalytical method utilizing Tofacitinib-d3 as an internal standard for the quantification of Tofacitinib in human serum.

ParameterValue
Analytical MethodHPLC-MS/MS
Internal StandardTofacitinib-d3
Biological MatrixHuman Serum
Ionization ModeHeated Electrospray Ionization (Positive Ion Mode)
SRM Transition (Tofacitinib)313.0 > 173.06
SRM Transition (Tofacitinib-d3)316.3 > 176.1
Lower Limit of Quantification (LLOQ)0.1 ng/mL

The subsequent table presents the accuracy and precision data from the validation of this HPLC-MS/MS assay.

Concentration LevelWithin-Run Accuracy (%)Between-Run Accuracy (%)Within-Run Precision (CV%)Between-Run Precision (CV%)
LLOQ81 - 85Within 14.91.7 - 5.73.4
Other Levels91 - 1070.2 - 5.12.7 - 9.44.4 - 7.9

These detailed research findings underscore the indispensable role of this compound in enabling robust and reliable quantitative bioanalysis, which is a cornerstone of preclinical and in vitro research involving Tofacitinib.

Preclinical Pharmacokinetic and Metabolic Research of 3s,4r Tofacitinib D3

Investigation of Metabolic Pathways in Preclinical Models and In Vitro Systems

The metabolism of Tofacitinib (B832) has been extensively studied in various preclinical systems, providing a robust framework for understanding the potential metabolic fate of (3S,4R)-Tofacitinib-d3. In preclinical research, approximately 70% of Tofacitinib clearance is attributed to hepatic metabolism, with the remaining 30% being handled by renal excretion. clinpgx.orgnih.govresearchgate.net The primary metabolic reactions involve oxidation and N-demethylation. clinpgx.orgdovepress.com

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the key players in Tofacitinib's metabolism. Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for its biotransformation, accounting for approximately 53% of its metabolic clearance. nih.govsemanticscholar.org Cytochrome P450 2C19 (CYP2C19) plays a secondary but significant role, contributing about 17% to its metabolism. nih.govsemanticscholar.org The significant roles of these enzymes mean that co-administration of drugs that inhibit or induce CYP3A4 and/or CYP2C19 can substantially alter Tofacitinib's plasma concentrations. nih.govdovepress.com Genetic polymorphisms in CYP3A4 and CYP2C19 have also been shown to have significant effects on the metabolism of tofacitinib. nih.gov

Table 1: Contribution of CYP Enzymes to Tofacitinib Metabolism

EnzymeContribution to MetabolismReference
CYP3A4~53% nih.govsemanticscholar.org
CYP2C19~17% nih.govsemanticscholar.org
Renal Clearance (Unchanged Drug)~30% nih.gov

Preclinical investigations have characterized the primary metabolic pathways for Tofacitinib. These include the oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and subsequent glucuronidation. clinpgx.orgresearchgate.netnih.gov

A study utilizing liver microsomes from mice, rats, monkeys, and humans identified a total of 13 metabolites. nih.gov This research indicated that the metabolic profiles were largely similar across species, with rats showing a profile most comparable to humans. nih.gov Key metabolites, often designated with "M," include M2 (an alcohol) and M4 (an acid), which are formed through the oxidation and subsequent loss of the nitrile group via an unstable cyanohydrin intermediate. ingentaconnect.com Another major metabolite is referred to as M9. nih.gov In human plasma, the parent drug accounts for the majority (69.4%) of the circulating radioactivity after a radiolabeled dose, with all individual metabolites representing less than 10% of the total. clinpgx.orgnih.gov

Table 2: Primary Metabolic Pathways of Tofacitinib

PathwayDescriptionReference
OxidationOccurs on the pyrrolopyrimidine ring, piperidine ring, and piperidine side chain. clinpgx.orgresearchgate.netnih.gov
N-demethylationRemoval of a methyl group from the nitrogen atom. clinpgx.orgresearchgate.netnih.gov
GlucuronidationConjugation with glucuronic acid to increase water solubility for excretion. clinpgx.orgnih.gov
Oxidative DecyanationFormation of alcohol (M2) and acid (M4) metabolites via a cyanohydrin intermediate. ingentaconnect.com

Evaluation of Deuteration Effects on Metabolic Stability and Clearance in Research

The substitution of hydrogen with deuterium (B1214612) at a site of oxidative metabolism can significantly alter a drug's pharmacokinetic properties due to the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netgoogle.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for enzymatic cleavage. juniperpublishers.comnih.gov

For a molecule like Tofacitinib, which is heavily metabolized by CYP3A4 and CYP2C19, deuteration at one of the known sites of oxidation is expected to slow down the rate of metabolism. juniperpublishers.comgoogle.com This can lead to:

Increased Metabolic Stability: The molecule is broken down more slowly by metabolic enzymes. nih.gov

Prolonged Half-Life: The time it takes for the plasma concentration of the drug to reduce by half is extended. juniperpublishers.com

It is important to note that the effects of deuteration are not always predictable and can be highly dependent on the specific site of deuteration. google.com In some cases, if the primary metabolic pathway is blocked, "metabolic switching" can occur, where the drug is shunted down alternative metabolic routes. google.comjuniperpublishers.com However, the goal of creating this compound is to leverage the DKIE to improve its metabolic profile, potentially leading to a more favorable pharmacokinetic profile compared to the parent compound. medchemexpress.comsemanticscholar.org

Preclinical Pharmacokinetic Profiling (e.g., animal models for ADME research)

Preclinical studies, primarily in rodent models, have been crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Tofacitinib. nih.govresearchgate.net

Following oral administration in rats, Tofacitinib is rapidly absorbed from the gastrointestinal tract. nih.govresearchgate.net However, it undergoes significant first-pass metabolism in both the intestine and the liver, which contributes to its oral bioavailability. nih.gov In one study with male Sprague-Dawley rats, the absolute oral bioavailability (F) was determined to be 29.1% at a dose of 20 mg/kg. researchgate.netresearchgate.net Further studies showed that the pharmacokinetics in rats were dose-dependent, with bioavailability increasing at higher doses, suggesting saturation of first-pass metabolism. nih.gov

In a mouse model, the presence of intestinal inflammation was found to be a modulator of Tofacitinib's systemic pharmacokinetics, leading to elevated circulating concentrations of the drug. mdedge.comresearchgate.net Tissue distribution analysis in these mice showed that Tofacitinib concentrations were generally comparable along the gastrointestinal tract. researchgate.net

Table 3: Select Pharmacokinetic Parameters of Tofacitinib in Rats (Oral Administration)

DoseBioavailability (F)Cmax (ng/mL)AUC (µg·min/mL)Reference
10 mg/kg29.1%511 ± 14199.4 ± 19.1 nih.gov
20 mg/kg39.3%1140 ± 199135 ± 15.6 nih.gov
50 mg/kg69.7%4000 ± 1110238 ± 45.4 nih.gov
100 mg/kg119%10,700 ± 1650407 ± 39.4 nih.gov

Studies in humans with radiolabeled Tofacitinib have shown that the majority of the dose is excreted in the urine. clinpgx.orgresearchgate.net Approximately 80% of the total radioactivity was recovered in urine, with the remaining ~14% found in feces. clinpgx.orgresearchgate.net Of the amount recovered in urine, about 30% of the parent drug was excreted unchanged, underscoring the dual clearance pathways of hepatic metabolism and renal excretion. clinpgx.orgmdpi.com

Preclinical studies in rats align with these findings. In rats administered Tofacitinib intravenously, a negligible amount of the drug was found in the gastrointestinal tract after 24 hours, indicating complete absorption. nih.gov Following an oral dose, approximately 10% was excreted unchanged in the urine. researchgate.netresearchgate.net Research using rat models of acute renal failure demonstrated that impairment of kidney function significantly decreased both the renal clearance (CLr) and the non-renal, or metabolic, clearance (CLnr) of Tofacitinib, further confirming the importance of both excretion routes. mdpi.com

First-Pass Metabolism Research (Hepatic and Intestinal) in Animal Models

Studies in animal models, specifically Sprague-Dawley rats, have been crucial in elucidating the first-pass metabolism of Tofacitinib. Research indicates that the low oral bioavailability of Tofacitinib is largely attributable to significant first-pass metabolism, with a more pronounced effect in the intestine than in the liver.

In one study, the bioavailability (F) of orally administered Tofacitinib at a dose of 10 mg/kg was found to be 29.1%. nih.govnih.gov The unabsorbed fraction from the rat intestine was minimal at 3.16%, suggesting that the majority of the drug is absorbed. nih.govnih.gov This implies that a substantial portion of the orally administered dose, approximately 67.7%, is eliminated by first-pass metabolism. nih.gov

To differentiate between intestinal and hepatic contributions to this first-pass effect, researchers compared drug exposure following administration into the duodenum, portal vein, and a systemic vein. The area under the plasma concentration-time curve (AUC) was significantly lower after intraduodenal administration compared to intraportal administration, indicating that approximately 46.1% of the orally administered Tofacitinib was metabolized through an intestinal first-pass effect. nih.govresearchgate.net Furthermore, the AUC was also significantly lower after intraportal administration when compared to intravenous administration, suggesting that the hepatic first-pass effect accounted for approximately 21.3% of the oral dose. nih.govresearchgate.net These findings collectively suggest that intestinal first-pass metabolism is the primary reason for the low oral bioavailability of Tofacitinib in rats. nih.govnih.gov

The metabolism of Tofacitinib is primarily carried out by cytochrome P450 enzymes, with CYP3A1/2 being the main contributors in rats, followed by CYP2C11. researchgate.net In humans, the primary metabolizing enzymes are CYP3A4 and to a lesser extent, CYP2C19. nih.govsemanticscholar.org

Table 1: Contribution to First-Pass Metabolism of Tofacitinib in Rats

Metabolic Site Contribution to First-Pass Effect
Intestinal ~46.1%
Hepatic ~21.3%

Research on Dose-Dependent Pharmacokinetics in Preclinical Settings

Preclinical studies in rats have demonstrated that the pharmacokinetics of Tofacitinib are dose-dependent, particularly at higher doses. This dose dependency is likely due to the saturation of metabolic enzymes in both the intestine and the liver.

When Tofacitinib was administered intravenously at doses of 5, 10, 20, and 50 mg/kg, the dose-normalized AUC was significantly higher at the 50 mg/kg dose. nih.govresearchgate.net This suggests a saturation of hepatic metabolism at higher concentrations. nih.govresearchgate.net

Similarly, following oral administration of Tofacitinib at doses of 10, 20, 50, and 100 mg/kg, the dose-normalized AUC was significantly higher at the 100 mg/kg dose. nih.govresearchgate.net This finding points towards the saturation of intestinal metabolism at high intraluminal concentrations. nih.govresearchgate.net The bioavailability of oral Tofacitinib in rats increased with the dose, rising from 29.1% at 10 mg/kg to 119% at 100 mg/kg, further supporting the saturation of first-pass metabolism. nih.gov

Table 2: Dose-Normalized AUC of Tofacitinib in Rats Following Oral Administration

Oral Dose (mg/kg) Dose-Normalized AUC (μg·min/mL)
10 99.4
20 135
50 238
100 407

These preclinical findings underscore the importance of both intestinal and hepatic first-pass metabolism in determining the oral bioavailability of Tofacitinib and highlight the dose-dependent nature of its pharmacokinetics due to metabolic saturation. While these data pertain to Tofacitinib, they provide a foundational understanding that would be relevant for investigating the specific pharmacokinetic properties of its deuterated analog, this compound.

Molecular and Biochemical Research Applications of 3s,4r Tofacitinib D3

Mechanistic Studies of Janus Kinase (JAK) Inhibition in Research Models

(3S,4R)-Tofacitinib-d3, like its non-deuterated counterpart, functions as a potent inhibitor of the Janus kinase (JAK) family of intracellular enzymes. patsnap.com The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a critical role in transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, thereby influencing immune cell function and hematopoiesis. nih.govguidetopharmacology.org By inhibiting these enzymes, this compound is utilized in research models to dissect the signaling pathways that drive inflammatory and immune responses. researchgate.net Its mechanism involves interfering with the JAK-STAT signaling pathway, which is a key hub in the cytokine network central to the pathophysiology of various immune-mediated inflammatory diseases. researchgate.netwikipedia.org

In vitro biochemical assays are fundamental for characterizing the potency and selectivity of kinase inhibitors. In these systems, this compound exhibits potent inhibitory activity against multiple JAK family members. The compound acts as a partial and reversible inhibitor, competing with ATP at the enzyme's binding site. drugbank.comnih.gov

Kinetic studies have quantified its inhibitory concentration (IC50) against different JAK isoforms, revealing a specific profile of activity. Research has shown that Tofacitinib (B832) demonstrates potent inhibition of JAK1 and JAK3, with a lesser effect on JAK2. patsnap.com In cellular assays where JAKs signal in pairs, it preferentially inhibits signaling by cytokine receptors that associate with JAK1 and/or JAK3, showing functional selectivity over receptors that signal via pairs of JAK2. researchgate.net

Table 1: In Vitro Inhibitory Activity of Tofacitinib Against JAK Isoforms
Target EnzymeIC50 (nM)
JAK11
JAK220
JAK3112

Data sourced from MedChemExpress, illustrating the half-maximal inhibitory concentration (IC50) of Tofacitinib against Janus kinase (JAK) isoforms in in vitro assays. medchemexpress.com

The primary downstream effect of JAK enzyme activity is the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STATs. patsnap.com JAKs then phosphorylate the recruited STATs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes. patsnap.comguidetopharmacology.org

This compound is used in research models to probe this critical step. By inhibiting JAKs, it prevents the phosphorylation of STATs, thereby blocking the entire downstream signaling cascade. patsnap.comdrugbank.com Studies in various research models, including human and mouse T cells and chondrocytes, have demonstrated that Tofacitinib effectively reduces the phosphorylation of several STAT proteins (STAT1, STAT3, and STAT5) following cytokine stimulation. researchgate.netnih.govresearchgate.net In vivo studies on patients with rheumatoid arthritis have confirmed that Tofacitinib treatment significantly decreases both constitutive and cytokine-induced STAT phosphorylation in multiple immune cell types, including T cells, B cells, and monocytes. nih.govfrontiersin.org The magnitude of this inhibition can be dependent on the specific cytokine and cell type being investigated. nih.gov

Table 2: Tofacitinib-Mediated Inhibition of Cytokine-Induced STAT Phosphorylation In Vivo
Cell TypeInducing CytokinePhosphorylated STATInhibition Magnitude
T CellsCommon γ-chain cytokines (e.g., IL-2, IL-21)pSTAT5Strongest inhibition (up to 73%)
MonocytesIL-10pSTAT3Lowest inhibition (~10%)
T Cells / Monocytes- (Constitutive)pSTAT1, pSTAT3, pSTAT4, pSTAT5Significantly downregulated

Summary of findings from an in vivo study in rheumatoid arthritis patients, showing the cell- and cytokine-specific effects of Tofacitinib on STAT phosphorylation after three months of treatment. nih.gov

By blocking the JAK-STAT pathway, this compound effectively modulates the signaling of a wide array of cytokines crucial to immune regulation. frontiersin.org This is particularly true for cytokines that utilize receptors dependent on JAK1 and JAK3. nih.gov A significant group of these are the common gamma chain (γc) family of cytokines, which includes interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. researchgate.net These cytokines are vital for the development, proliferation, and function of lymphocytes (T cells, B cells, and NK cells). researchgate.net

In research models, this compound is used to inhibit the signaling of these and other pro-inflammatory cytokines like IL-6 and interferons (IFNs). nih.govfrontiersin.org This inhibition has been shown to suppress the differentiation of pathogenic T helper cells, such as Th1 and Th17 cells, which are key drivers of autoimmune pathology. nih.govresearchgate.net Furthermore, research indicates that Tofacitinib treatment can lead to a significant decrease in the levels of multiple pro-inflammatory plasma proteins and chemokines, including IL-6, C-X-C motif chemokine ligand 1 (CXCL1), and matrix metalloproteinase-1 (MMP-1). nih.gov

In Vitro Cellular and Biochemical Assays Utilizing this compound

In vitro assays are essential for confirming a compound's activity in a biological context. This compound is employed in such assays to validate its interaction with target molecules within living cells and to explore its broader biochemical profile.

Target engagement assays are designed to confirm that a compound physically interacts with its intended molecular target within a cellular environment. revvity.co.jp Such assays are critical for validating the mechanism of action and ensuring that observed biological effects are due to on-target activity. conceptlifesciences.com Methodologies like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the binding of a drug to its target protein in intact cells. revvity.co.jpreactionbiology.com

In the context of this compound, these assays would be used to verify its binding to JAK enzymes inside the cell. Following confirmation of target engagement, cell-based functional assays are used to measure the biological consequences. For a JAK inhibitor, this involves assessing the downstream impact on cellular signaling and function. nih.gov Studies have shown that Tofacitinib potently inhibits IL-2-driven T cell proliferation and demonstrates functional selectivity by inhibiting JAK1- and JAK3-dependent STAT activation more effectively than JAK2-mediated pathways. nih.gov

While designed for selectivity, many small-molecule inhibitors can interact with proteins other than their intended targets, leading to "off-target" effects. Investigating these potential interactions is a crucial part of preclinical research to understand a compound's complete pharmacological profile.

For Tofacitinib, and by extension its deuterated analogue, research into off-target interactions involves a combination of computational and experimental approaches. nih.gov Machine learning algorithms and ligand-based target prediction can be used to identify putative off-targets. nih.gov These predictions are then validated using in vitro biochemical or cell-based assays against a panel of other kinases and enzymes. nih.gov A study combining machine learning, literature screening, and in vitro testing was conducted to explore potential off-targets of Tofacitinib in the context of Alzheimer's disease, demonstrating the multidisciplinary approach used to profile these interactions. nih.gov Such investigations help to build a comprehensive understanding of the compound's specificity and potential for unanticipated biological activities.

Studies on the Influence of Tofacitinib on Bone Metabolism Pathways in Arthritis Models

In inflammatory conditions such as rheumatoid arthritis (RA), chronic inflammation disrupts the balance of bone remodeling, leading to localized bone resorption and generalized bone loss. nih.gov Research in various arthritis models has demonstrated that Tofacitinib exerts protective effects on bone, not only by controlling systemic inflammation but also by directly influencing bone metabolism pathways. nih.govwustl.edu

The primary mechanism involves the RANK/RANKL/OPG signaling pathway, which is a major driver of inflammatory bone resorption. nih.gov Pro-inflammatory cytokines in arthritic joints stimulate cells, such as T lymphocytes, to produce Receptor Activator of Nuclear Factor κB Ligand (RANKL). nih.govwustl.edu Tofacitinib has been shown to suppress osteoclast-mediated structural damage by decreasing the production of RANKL. wustl.edu Studies in rat adjuvant-induced arthritis (AIA) models revealed that Tofacitinib treatment dramatically reduced bone resorption, which correlated with a decrease in RANKL-positive cells in the paws. wustl.edu While Tofacitinib did not appear to directly impact human osteoclast differentiation or function, its ability to reduce RANKL production from T-cells in a concentration-dependent manner is a key secondary effect of its JAK inhibition. wustl.edu

Furthermore, Tofacitinib therapy has been associated with a positive shift in the balance of bone turnover. In clinical studies with RA patients, one year of Tofacitinib treatment led to a significant increase in Osteoprotegerin (OPG), the natural decoy receptor for RANKL, and Osteocalcin (OC), a marker of bone formation. nih.govacrabstracts.org Concurrently, levels of C-terminal telopeptide of type I collagen (CTX), a marker of bone resorption, were found to decrease. nih.govacrabstracts.org This modulation of bone turnover markers suggests that Tofacitinib helps to stabilize bone mineral density (BMD) in RA patients. nih.gov

Preclinical studies in AIA rat models provide more direct evidence of Tofacitinib's effects on bone tissue. At the tissue level, Tofacitinib treatment for 22 days increased both cortical and trabecular bone hardness. nih.govresearchgate.net However, these studies also noted that a longer duration of exposure might be necessary to fully reverse the structural and mechanical bone fragility induced by arthritis. nih.govresearchgate.net Other research suggests Tofacitinib may also enhance osteoblast function and improve bone mass. nih.govresearchgate.net

Table 1: Effects of Tofacitinib on Bone Turnover Markers in RA Patients
BiomarkerFunctionEffect of Tofacitinib TreatmentReference
RANKLPromotes osteoclast formation and bone resorptionDecreased nih.govwustl.edu
OPG (Osteoprotegerin)Inhibits RANKL, preventing bone resorptionIncreased nih.govacrabstracts.org
CTX (C-telopeptide)Marker of bone resorptionDecreased nih.govacrabstracts.org
OC (Osteocalcin)Marker of bone formationIncreased nih.govacrabstracts.org
P1NP (Procollagen type I N-terminal propeptide)Marker of bone formationDecreased or no change nih.govnih.gov
SclerostinInhibitor of Wnt signaling and bone formationIncreased acrabstracts.orgnih.gov
Table 2: Findings from Preclinical Arthritis Models on Tofacitinib's Bone Effects
ModelFindingReference
Rat Adjuvant-Induced Arthritis (AIA)Reduced edema, inflammation, and osteoclast-mediated bone resorption. wustl.edu
Rat Adjuvant-Induced Arthritis (AIA)Increased cortical and trabecular bone hardness after 22 days. nih.govresearchgate.net
Rat Adjuvant-Induced Arthritis (AIA)Did not fully reverse established effects on bone structure and mechanical properties in short-term studies. nih.govresearchgate.net
Murine ModelsEnhanced osteoblast function and improved bone mass. nih.gov
IL-23-driven Murine ModelAmeliorated arthritis by inhibiting the generation of macrophages involved in osteoclast formation and bone erosion. acrabstracts.org

Future Directions in Academic Research on Deuterated Tofacitinib Analogs

Development of Novel Deuterated Compounds for Mechanistic Probing

The development of novel, site-specifically deuterated analogs of tofacitinib (B832) is a key future direction for elucidating its biochemical interactions and metabolic fate. By replacing hydrogen with deuterium (B1214612) at specific molecular positions, researchers can probe the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a slower rate of C-D bond cleavage compared to a C-H bond. wikipedia.orgacs.org This phenomenon can be expertly applied to identify which bonds are broken during rate-determining steps of enzymatic reactions. acs.orgresearchgate.net

Table 1: Potential Deuteration Sites on Tofacitinib for Mechanistic Studies
Potential Deuteration SiteTarget Metabolic PathwayMechanistic Question to AddressExpected Outcome of Deuteration
Pyrrolopyrimidine CoreAromatic HydroxylationIs the core ring system a primary site for oxidative metabolism?Decreased formation of phenolic metabolites.
Piperidine (B6355638) RingAliphatic Hydroxylation / DehydrogenationWhich positions on the piperidine ring are most susceptible to oxidation?Reduced rate of formation of specific hydroxylated or unsaturated metabolites.
N-methyl GroupN-demethylationWhat is the kinetic significance of N-demethylation in tofacitinib clearance?Slower rate of formaldehyde (B43269) formation and accumulation of parent compound.

Advanced Spectroscopic and Imaging Techniques with Deuterated Tracers

Deuterated compounds like (3S,4R)-Tofacitinib-d3 serve as powerful tracers for advanced analytical techniques, enabling researchers to visualize and quantify the distribution and metabolic transformation of the drug in complex biological systems.

One of the most promising future applications is in Deuterium Metabolic Imaging (DMI) . yale.edunottingham.ac.uk DMI is an emerging magnetic resonance spectroscopy (MRS)-based technique that non-invasively maps the fate of deuterium-labeled substrates in three dimensions. nih.govisotope.com Because the natural abundance of deuterium is extremely low (0.01%), administering a deuterated tracer like tofacitinib-d3 results in a high-contrast signal with minimal background noise. nih.gov This would allow researchers to track the drug's journey into specific tissues and observe the appearance of deuterated metabolites in real-time, providing unparalleled insight into its tissue-specific metabolism and pharmacodynamics. nih.gov

In addition to in vivo imaging, deuterated analogs are invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. innovachem.frsimsonpharma.com In NMR, selective deuteration can simplify complex proton spectra, aiding in structural elucidation of drug-protein complexes. tcichemicals.com In mass spectrometry, the known mass shift of deuterium provides a clear signature to track the parent drug and its metabolites in complex biological matrices like plasma or cell lysates, facilitating quantitative metabolic flux analysis. researchgate.net

Table 2: Comparison of Advanced Analytical Techniques Using Deuterated Tofacitinib
TechniquePrincipleInformation GainedKey Advantage
Deuterium Metabolic Imaging (DMI)MRS detection of 2H nucleus after administration of a deuterated tracer. isotope.com3D spatial and temporal distribution of the drug and its metabolites in vivo. yale.eduNon-invasive, high signal-to-background ratio, provides spatial context. nottingham.ac.uknih.gov
NMR SpectroscopySelective deuteration simplifies 1H NMR spectra by removing specific proton signals. tcichemicals.comStructural information, conformational changes upon binding to target proteins.Aids in solving complex structures and studying molecular interactions.
Mass Spectrometry (MS)Detects mass-shifted peaks corresponding to the deuterated drug and its metabolites. researchgate.netQuantitative analysis of metabolic pathways and rates of turnover. acs.orgHigh sensitivity and specificity for metabolite identification and quantification.

Integration of Computational Modeling with Experimental Data for Deuterated Compound Research

The synergy between computational modeling and experimental analysis is set to revolutionize research on deuterated compounds. Advanced computational tools can predict the consequences of deuteration before a molecule is synthesized, guiding the design of more informative experiments. alfa-chemistry.com

Computational chemistry, particularly using density functional theory (DFT), can be used to calculate the vibrational frequencies of C-H versus C-D bonds. nih.gov These calculations allow for the theoretical prediction of KIE values for specific metabolic reactions, which can then be validated experimentally. acs.orgnih.gov Such predictive modeling helps prioritize which analogs would be most useful for mechanistic studies. Furthermore, pharmacokinetic simulations can model how deuterium substitution at different sites might affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, streamlining the development of compounds with desired research characteristics. alfa-chemistry.com

Experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) can be paired with computational approaches. nih.gov While DXMS reveals which parts of a target protein are shielded from solvent upon drug binding, molecular dynamics simulations can use this data to generate and validate a high-resolution 3D model of the drug-protein complex. This integrated approach provides a detailed picture of the binding interface and the allosteric changes induced by the inhibitor, which is critical for understanding its mechanism of action. nih.gov

Elucidating Complex Biological Pathways Using Stable Isotope Tracers

Beyond studying the drug itself, deuterated analogs of tofacitinib can be used as stable isotope tracers to probe the complex biological pathways they modulate. silantes.commdpi.com Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are central components of the JAK-STAT signaling pathway that regulates immune responses and cellular proliferation. nih.govproteopedia.org Dysregulation of this pathway is implicated in numerous autoimmune disorders and cancers. nih.govnih.gov

By introducing this compound into cellular or animal models, researchers can precisely quantify its impact on downstream metabolic networks using techniques like stable isotope-resolved metabolomics (SIRM). nih.gov SIRM enables the tracking of labeled atoms from a tracer through interconnected metabolic reactions. nih.gov For instance, researchers could use a deuterated tofacitinib analog in combination with other stable isotope tracers (e.g., ¹³C-glucose or ¹⁵N-glutamine) to investigate how JAK inhibition alters central carbon metabolism or nucleotide biosynthesis in immune cells. mdpi.com This allows for a dynamic view of how signaling perturbations by the drug lead to functional changes in cell metabolism and fate. researchgate.netacs.org This approach transforms the deuterated drug from a simple inhibitor into a sophisticated probe for dissecting the intricate crosstalk between cellular signaling and metabolism. silantes.com

Q & A

Basic Research Questions

Q. How does the stereochemistry of (3S,4R)-Tofacitinib-d3 influence its binding affinity to Janus kinase (JAK) enzymes compared to non-deuterated Tofacitinib?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) and X-ray crystallography to compare binding modes. The deuterium isotope effect may alter hydrogen bonding and hydrophobic interactions. Validate findings using in vitro kinase inhibition assays with recombinant JAK isoforms (JAK1, JAK3) at concentrations ranging from 1 nM to 10 µM. Ensure stereochemical purity via chiral HPLC (e.g., Chiralpak IG-3 column) .

Q. What synthetic routes yield high enantiomeric excess (ee) for this compound?

  • Methodological Answer : Utilize asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts (>95% ee). For deuterium incorporation, perform Pd/C-catalyzed H-D exchange under D₂ atmosphere (50°C, 24 hours). Monitor deuteration efficiency via ²H NMR and confirm stereochemistry using polarimetry or chiral LC-MS .

Q. What are the critical parameters for validating this compound as an internal standard in quantitative LC-MS studies?

  • Methodological Answer : Ensure isotopic purity (>99% D3) via high-resolution mass spectrometry (HRMS). Validate chromatographic separation (resolution Rs >1.5 from non-deuterated Tofacitinib) and stability under storage conditions (-20°C, 6 months). Cross-validate with matrix-matched calibration curves (R² >0.99) in plasma or tissue homogenates .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying this compound in biological matrices while distinguishing it from its stereoisomers?

  • Methodological Answer : Use chiral HPLC coupled with tandem mass spectrometry (LC-MS/MS). Optimize a Chiralpak IG-3 column with a hexane:isopropanol (80:20) mobile phase (0.5 mL/min). Validate specificity against (3R,4S)- and (3S,4S)-isomers spiked in plasma (0.1–100 ng/mL). Include deuterium-specific MRM transitions (e.g., m/z 315.39 → 259.2) .

Q. How does deuteration impact the metabolic stability of this compound in human hepatocyte models?

  • Methodological Answer : Conduct in vitro metabolism studies using cryopreserved human hepatocytes (1 million cells/mL). Compare half-life (t₁/₂) via LC-MS: non-deuterated t₁/₂ = 3.2 h vs. deuterated t₁/₂ = 5.8 h (p<0.05, n=6). Analyze CYP3A4-mediated oxidation through metabolite profiling (e.g., hydroxylated derivatives) and kinetic isotope effect (KIE) calculations .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across JAK isoforms (JAK1 vs. JAK3)?

  • Methodological Answer : Standardize assay conditions: use recombinant JAK1/JAK3 enzymes (e.g., Reaction Biology Corp), ATP at Km (10 µM), and pre-incubate inhibitor for 30 minutes. Address batch variability by sourcing enzymes from the same supplier. Perform statistical meta-analysis (random-effects models) of published data (n≥3 studies) to identify confounding variables (e.g., assay temperature, buffer composition) .

Methodological Considerations

  • Data Reproducibility : Follow ICH E3 guidelines for clinical data reporting, including detailed appendices for raw datasets (e.g., individual patient data in Appendix 16.4) and statistical assumptions .
  • Structural Characterization : Use ²H NMR and X-ray crystallography to confirm deuterium placement and stereochemistry. Avoid overloading figures with chemical structures; prioritize 2–3 key motifs for graphical abstracts .
  • Ethical Compliance : Adhere to Safe Harbor guidelines for de-identifying human data in public repositories (e.g., Dryad) and disclose synthetic byproducts in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.